2-(4-Butoxypiperidin-1-yl)thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The specific structure of this compound includes a thiazole ring substituted with a butoxypiperidine group, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of appropriate thiazole precursors with butoxypiperidine derivatives. One common synthetic route includes the condensation of 4-aminothiazole with 4-butoxypiperidine under specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity, including the use of catalysts and controlled temperature conditions .
Chemical Reactions Analysis
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Scientific Research Applications
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The butoxypiperidine group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H21N3OS |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(4-butoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-8-16-10-4-6-15(7-5-10)12-14-11(13)9-17-12/h9-10H,2-8,13H2,1H3 |
InChI Key |
DZCHDOGWPGRKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.